Cas no 2034496-59-6 (N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide)

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide is a heterocyclic compound featuring a thiophene-pyrazine core linked to a benzamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The thiophene and pyrazine rings contribute to enhanced π-conjugation, potentially improving binding affinity in pharmacologically active compounds. Its benzamide group offers versatility for further functionalization, enabling applications in drug discovery and organic synthesis. The compound's stability and well-defined reactivity profile make it suitable for use in cross-coupling reactions and as a scaffold for designing novel bioactive molecules. Its structural features support investigations into enzyme inhibition and receptor modulation.
N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide structure
2034496-59-6 structure
Product Name:N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide
CAS No:2034496-59-6
MF:C16H13N3OS
MW:295.358921766281
CID:5335506
Update Time:2025-08-05

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
    • N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
    • N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide
    • Inchi: 1S/C16H13N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-9,11H,10H2,(H,19,20)
    • InChI Key: JQBCYLLSKHUSDW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(CNC(C2C=CC=CC=2)=O)=NC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 346
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.1

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Additional information on N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide

Comprehensive Overview of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide (CAS No. 2034496-59-6): Properties, Applications, and Research Insights

N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide (CAS No. 2034496-59-6) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic amide derivative combines a thiophene ring, a pyrazine core, and a benzamide moiety, making it a versatile scaffold for drug discovery and functional material design. Its molecular formula, C16H13N3OS, reflects a balanced hydrophobicity and polarity, which is critical for bioavailability in medicinal chemistry applications.

Recent studies highlight the compound's potential as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Researchers are investigating its binding affinity to tyrosine kinase receptors, a hot topic in precision oncology. The thiophene-pyrazine hybrid structure is believed to enhance π-π stacking interactions with protein targets, a feature frequently searched by computational chemists exploring structure-activity relationships (SAR). Additionally, its benzamide group offers sites for structural modification, addressing the growing demand for small molecule modulators in neurodegenerative disease research.

In material science, the compound's conjugated π-system makes it a candidate for organic semiconductors and OLED materials—a trending area as industries seek alternatives to inorganic counterparts. The thiophene unit contributes to charge transport properties, while the pyrazine nitrogen atoms enable coordination chemistry applications. These attributes align with frequent search queries about "organic electronic materials with heteroatoms" and "small molecule donors for photovoltaic cells."

Synthetic accessibility is another advantage of 2034496-59-6. The compound can be prepared via Pd-catalyzed cross-coupling between 3-bromothiophene and pyrazine intermediates, followed by reductive amination with benzoyl chloride—methods widely discussed in green chemistry forums. This synthetic route's scalability responds to the pharmaceutical industry's need for cost-effective API intermediates, a frequently searched term in process chemistry circles.

Analytical characterization of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide typically involves HPLC purity analysis (>98%), LC-MS for molecular weight confirmation (MW: 295.36 g/mol), and NMR spectroscopy to verify the distinct proton environments. Researchers often search for "HPLC methods for heterocyclic amides" or "NMR interpretation of thiophene derivatives," making this technical data particularly valuable. The compound's melting point (reported 178-181°C) and logP (~2.3) further support its drug-likeness in ADMET predictions.

Emerging applications include its use as a fluorescence probe due to the thiophene-pyrazine chromophore, addressing the high interest in "small molecule sensors for biomolecules." Some studies suggest its metal-chelating capability could be exploited in catalytic systems or antimicrobial agents—topics gaining traction in sustainable chemistry discussions. The compound's crystal packing behavior, investigated through X-ray diffraction, also provides insights for cocrystal engineering strategies in pharmaceutical formulation.

With the rise of AI-assisted drug discovery, 2034496-59-6 has appeared in several virtual screening libraries as a privileged structure. Its PAINS (pan-assay interference compounds) profile has been carefully evaluated—a crucial consideration for researchers filtering high-throughput screening hits. This aligns with frequent search terms like "PAINS analysis of thiophene-containing compounds" and "false positives in kinase assays."

Regulatory status and patent landscapes indicate growing commercial interest, with applications covering JAK/STAT pathway modulation and inflammatory disease targets. The compound's IP position is frequently analyzed alongside structure-based drug design trends, particularly for autoimmune disorders—a major focus area in biopharma R&D.

Future research directions may explore its covalent inhibitor potential through the electrophilic benzamide carbonyl, or its photophysical properties for bioimaging applications. As the scientific community increasingly searches for "multifunctional heterocycles" and "fragment-based drug discovery scaffolds," N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide stands out as a compound bridging multiple disciplines with significant untapped potential.

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